N-Acetyl-5-acetoxytryptamine

Description

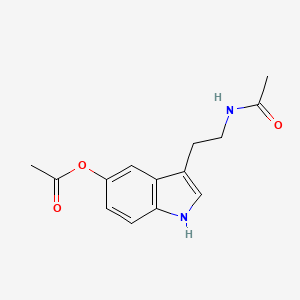

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-acetamidoethyl)-1H-indol-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)15-6-5-11-8-16-14-4-3-12(7-13(11)14)19-10(2)18/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXAKOWTTUTRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370627 | |

| Record name | 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28026-16-6 | |

| Record name | 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl-5-acetoxytryptamine (N-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Characterization of N Acetyl 5 Acetoxytryptamine in Research Applications

Chromatographic and Spectroscopic Methodologies for Structural Elucidation

The precise identification and structural confirmation of N-Acetyl-5-acetoxytryptamine are fundamental in research to ensure the integrity of experimental outcomes. This is achieved through a combination of advanced chromatographic and spectroscopic techniques that provide comprehensive details regarding the molecule's mass, structure, and purity.

Applications of High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a critical tool for the unequivocal identification of this compound. Unlike standard mass spectrometry, HRMS delivers an exceptionally accurate mass measurement of the parent ion and its fragments, typically within a few parts per million (ppm). This level of precision enables the determination of the molecule's elemental composition, thereby significantly narrowing down the number of potential chemical formulas and confirming the compound's identity.

In a standard HRMS analysis, a sample of this compound is introduced into the mass spectrometer and ionized, commonly through techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then directed into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. The exact mass of the protonated molecule ([M+H]+) is measured and compared against its theoretical calculated mass. For this compound (C14H16N2O3), the theoretical monoisotopic mass is 260.1161 Da. An experimentally determined mass in close agreement with this theoretical value provides strong evidence for the compound's presence.

Further confirmation is achieved through tandem mass spectrometry (MS/MS) experiments within the HRMS instrument. In this process, the parent ion is isolated, fragmented, and the masses of the resulting fragment ions are measured with high accuracy. The fragmentation pattern is a unique characteristic of the molecule's structure and serves to verify the identity of this compound. Typical fragmentation pathways involve the cleavage of the acetyl and acetoxy groups, as well as the ethylamine (B1201723) side chain.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C14H16N2O3 |

| Theoretical Monoisotopic Mass | 260.1161 Da |

| Ionization Mode | Positive (ESI+) |

| Adduct | [M+H]+ |

| Observed m/z (example) | 261.1234 |

| Mass Error (ppm) | < 5 ppm |

Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the complete structural elucidation of this compound. While HRMS confirms the elemental composition, NMR provides detailed insights into the connectivity of atoms and the three-dimensional structure of the molecule. Both 1H (proton) and 13C (carbon) NMR are routinely utilized for this purpose.

The 1H NMR spectrum of this compound reveals a wealth of information through the chemical shifts, splitting patterns (multiplicity), and integration of the signals. For example, the protons on the aromatic indole (B1671886) ring produce signals in a distinct region of the spectrum, and their coupling patterns can confirm the substitution pattern. The protons of the ethylamine side chain and the acetyl and acetoxy groups also exhibit characteristic chemical shifts and multiplicities.

13C NMR spectroscopy provides information about the carbon framework of the molecule. The number of signals in the 13C NMR spectrum corresponds to the number of unique carbon atoms, and their chemical shifts are indicative of their chemical environment (e.g., aromatic, carbonyl, aliphatic).

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons. COSY experiments identify which protons are coupled to each other, aiding in the assembly of the molecule's spin systems. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals correlations between protons and carbons separated by two or three bonds, providing critical data for constructing the complete molecular structure. These techniques are invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the structure of this compound.

Table 2: Representative 1H NMR Chemical Shifts for this compound (in CDCl3)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole-NH | ~8.0 | br s |

| Aromatic-H | 6.9 - 7.3 | m |

| -CH2-CH2-NH- | ~3.6 | t |

| -CH2-CH2-NH- | ~2.9 | t |

| -NH-CO-CH3 | ~2.0 | s |

| -O-CO-CH3 | ~2.3 | s |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that merges the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is extensively used for the analysis of this compound to evaluate its purity and confirm its identity within complex mixtures.

In an LC-MS analysis, the sample is first introduced into a liquid chromatograph. The components of the mixture are separated based on their physicochemical properties as they traverse a chromatographic column. For this compound, reversed-phase chromatography is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. The retention time, which is the time taken for the compound to elute from the column, is a characteristic property that can be used for identification when compared to a reference standard.

The eluent from the LC column is then directed into the mass spectrometer. As the separated components emerge from the column, the mass spectrometer continuously acquires mass spectra. This generates a chromatogram where signal intensity is plotted against retention time. The mass spectrum of the peak corresponding to this compound will display the characteristic molecular ion, thereby confirming its identity.

The high sensitivity and selectivity of LC-MS make it an ideal technique for determining the purity of this compound samples. By examining the chromatogram, any impurities present can be detected as distinct peaks. The mass spectrometer can then be used to acquire the mass spectra of these impurities, offering clues to their identity. The purity of this compound can be calculated based on the ratio of its peak area to the total peak area of all components in the chromatogram.

Quantitative Analytical Techniques for this compound in Complex Matrices

The accurate measurement of this compound concentrations in various research samples, such as biological fluids and tissues, is essential for understanding its behavior and effects. This necessitates the development and validation of sensitive and dependable bioanalytical assays.

Development and Validation of Bioanalytical Assays

The creation of a robust bioanalytical assay for this compound involves several critical stages. The initial step is sample preparation, which is crucial for removing interfering substances from the complex matrix and concentrating the analyte. Common sample preparation methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The selection of the appropriate technique is dependent on the nature of the sample and the required sensitivity of the assay.

Following sample preparation, the extract is analyzed using a suitable analytical method, most frequently LC-MS/MS. In an LC-MS/MS assay, a specific precursor ion of this compound is selected and fragmented to generate a characteristic product ion. The transition from the precursor ion to the product ion is monitored, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This approach provides a high degree of selectivity and sensitivity, enabling the precise quantification of this compound even at very low concentrations.

The validation of the bioanalytical assay is a crucial step to ensure its reliability. This process involves demonstrating that the assay is accurate, precise, selective, sensitive, and stable. Key validation parameters include:

Linearity: The concentration range over which the assay response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample.

Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Table 3: Key Parameters for Bioanalytical Method Validation of this compound

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | Repeatability of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 |

Impurity Profiling and Stability Assessment in Research Materials

Ensuring the purity and stability of this compound used in research is of utmost importance for the validity and reproducibility of experimental findings. Impurity profiling entails the identification and quantification of any impurities present in the bulk material. These impurities can originate from the synthesis process, degradation of the compound, or contamination.

High-performance liquid chromatography (HPLC) with UV detection is a frequently used technique for impurity profiling. A high-resolution chromatographic method is developed to separate this compound from its potential impurities. The impurities are then detected by their UV absorbance, and their levels are quantified relative to the main compound. LC-MS can also be employed for impurity profiling, providing additional structural information about the impurities.

Stability assessment is conducted to determine how the quality of this compound changes over time under the influence of various environmental factors, such as temperature, humidity, and light. Stability studies involve storing the compound under controlled conditions and periodically analyzing it for the emergence of degradation products and any alteration in its purity. This information is vital for establishing appropriate storage conditions and a shelf-life for the research material. The degradation products are identified and characterized using techniques such as LC-MS and NMR.

Lack of Publicly Available Crystallographic Data for this compound Hinders Solid-State Structural Analysis

Despite a thorough review of scientific literature and crystallographic databases, no publicly available data from crystallographic investigations on this compound could be identified. This absence of information currently prevents a detailed analysis of its solid-state structure, which is crucial for understanding its physicochemical properties and guiding research applications.

Crystallographic studies, primarily using single-crystal X-ray diffraction, are the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides fundamental information about bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal lattice. For a compound like this compound, such data would be invaluable for researchers in fields such as medicinal chemistry and materials science.

A detailed crystallographic analysis would elucidate the conformational properties of the N-acetyl and acetoxy groups relative to the tryptamine (B22526) core. Furthermore, it would reveal the nature of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the packing of the molecules in the crystal. This understanding is critical for predicting and controlling properties like solubility, stability, and dissolution rate.

In the absence of experimental crystallographic data for this compound, a comprehensive understanding of its solid-state characteristics remains elusive. While computational modeling could offer theoretical predictions of its structure, these would require experimental validation. The lack of empirical data underscores a significant knowledge gap in the advanced analytical characterization of this compound.

Further research, specifically focused on the crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to provide the foundational data for a complete solid-state structural determination.

Pharmacological and Neurobiological Investigations of N Acetyl 5 Acetoxytryptamine

Receptor Interaction and Binding Kinetics

Serotonin (B10506) (5-HT) Receptor Subtype Selectivity and Affinity (e.g., 5-HT1, 5-HT2, 5-HT3, 5-HT5, 5-HT6, 5-HT7)

There is a notable absence of published studies detailing the binding affinities of N-Acetyl-5-acetoxytryptamine for any of the serotonin (5-HT) receptor subtypes. While the pharmacology of its structural analogs, such as melatonin (B1676174) (N-acetyl-5-methoxytryptamine) and N-acetylserotonin (N-acetyl-5-hydroxytryptamine), has been investigated, this information cannot be directly extrapolated to this compound. The 5-acetoxy functional group, in place of a 5-methoxy or 5-hydroxy group, can significantly alter the electronic and steric properties of the molecule, which would, in turn, influence its interaction with receptor binding pockets.

Studies on other O-acetylated tryptamines, such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), have shown that O-acetylation can reduce in vitro potency at 5-HT2A receptors compared to their hydroxylated counterparts. acs.orgresearchgate.netnih.govljmu.ac.uk However, without direct experimental data, the specific binding profile of this compound at serotonin receptors remains speculative.

Agonist, Partial Agonist, and Antagonist Profiles at Serotonin Receptors

Consistent with the lack of binding affinity data, there is no available research to define the functional activity of this compound at serotonin receptors. It is unknown whether this compound acts as an agonist, partial agonist, or antagonist at any of the 5-HT receptor subtypes. Studies on similar O-acetylated tryptamines have indicated they can act as full or partial agonists at 5-HT2 subtypes. acs.orgresearchgate.netnih.govljmu.ac.uk

Interactions with Other Neurotransmitter Receptors (e.g., Dopaminergic, Adrenergic)

Direct investigations into the interaction of this compound with dopaminergic, adrenergic, or other neurotransmitter receptors have not been reported in the scientific literature. While research on the related compound melatonin has explored its potential interactions with adrenergic receptors, these findings cannot be reliably attributed to this compound due to structural differences. scielo.br

Cellular and Molecular Mechanisms of Action

Intracellular Signaling Pathways Modulated by this compound

Due to the absence of receptor interaction data, the intracellular signaling pathways that may be modulated by this compound are entirely unknown. The activation of G protein-coupled receptors, such as serotonin receptors, typically initiates a cascade of intracellular events. However, without knowing the receptor targets of this compound, no specific signaling pathways can be identified.

Effects on Gene Expression and Protein Regulation

There is no available research on the effects of this compound on gene expression or protein regulation. Studies on melatonin have indicated its potential to influence gene expression in plants, but this is not directly transferable to the compound or to animal systems. researchgate.netnih.govfrontiersin.org

Modulation of Enzyme Activities and Biochemical Processes (e.g., monoamine oxidases)

The primary enzymatic modulation involving this compound is its own hydrolysis by esterase enzymes in the body. This process is fundamental to its role as a prodrug, leading to the release of its active metabolite, N-acetylserotonin (NAS). The subsequent pharmacological activity is therefore attributable to NAS and its own downstream metabolites.

Once formed, N-acetylserotonin is intrinsically linked with the activity of several key enzymes. It is the immediate precursor to melatonin, a conversion catalyzed by acetylserotonin O-methyltransferase (ASMT), previously known as hydroxyindole-O-methyltransferase (HIOMT). wikipedia.orgcaymanchem.comhmdb.ca The synthesis of NAS itself from serotonin is catalyzed by arylalkylamine N-acetyltransferase (AANAT), a crucial rate-limiting enzyme in melatonin production. wikipedia.orgresearchgate.netnih.gov The activity of AANAT exhibits a distinct circadian rhythm, with levels increasing during the dark period to drive the nocturnal surge in NAS and melatonin synthesis. nih.govnih.gov

Furthermore, the levels of N-acetylserotonin are influenced by the activity of monoamine oxidases (MAOs), particularly MAO-A. MAO-A is responsible for the degradation of serotonin. mdpi.com Inhibition of MAO-A by drugs such as clorgyline prevents the breakdown of serotonin, thereby increasing its availability for N-acetylation into N-acetylserotonin. wikipedia.orghmdb.ca This increase in NAS levels following the administration of MAO-A inhibitors has been suggested to mediate some of their antidepressant effects. wikipedia.orghmdb.ca Studies have shown that both irreversible and reversible MAO-A inhibitors can stimulate the N-acetylation of pineal serotonin into N-acetylserotonin. hmdb.ca

N-acetylserotonin has also been observed to inhibit nitric oxide synthase (NOS), which may contribute to its anti-inflammatory effects. wikipedia.org

Neurophysiological and Behavioral Phenotypes in Preclinical Models

The neurophysiological and behavioral effects of this compound are understood to be mediated through its conversion to its active metabolites, primarily N-acetylserotonin (NAS) and subsequently melatonin.

As a prodrug for N-acetylserotonin, this compound indirectly influences circadian biology. N-acetylserotonin is the direct precursor to melatonin, the primary hormone responsible for regulating the sleep-wake cycle and signaling darkness to the body. frontiersin.orgresearchgate.netresearchgate.net The synthesis of both N-acetylserotonin and melatonin is under the control of the suprachiasmatic nucleus (SCN), the body's master circadian clock. frontiersin.org

In vertebrates, the enzymes that synthesize melatonin from serotonin—Arylalkylamine N-acetyltransferase (NAT) and Acetylserotonin O-methyltransferase (HIOMT)—exhibit significant diurnal variations, with peak activity occurring during the night. nih.gov This rhythmic synthesis leads to a nocturnal surge in both N-acetylserotonin and melatonin levels. nih.govnih.gov In rhesus macaques, a 2- to 15-fold nocturnal increase in plasma N-acetyltryptamine has been observed. nih.gov This inherent rhythmicity underscores the central role of the N-acetylserotonin/melatonin pathway in chronobiology.

The resulting melatonin influences sleep architecture by acting on MT1 and MT2 receptors, which can inhibit the wakefulness-promoting signals from the SCN. byethost8.com Melatonin has been shown in various studies to help regulate circadian rhythms and improve sleep quality. droracle.ai While some medications like benzodiazepines are known to reduce light sleep (Stage N1) and REM sleep, melatonin's primary role is in the regulation of the timing of sleep. byethost8.com

The active metabolite N-acetylserotonin (NAS) is believed to play a significant role in the modulation of mood and anxiety. Evidence suggests that NAS may be involved in the therapeutic effects of certain antidepressant medications, such as monoamine oxidase inhibitors (MAOIs). wikipedia.org Chronic administration of the MAO-A inhibitor clorgyline has been shown to increase NAS levels, which correlates with the onset of its antidepressant effects. wikipedia.org This has led to the hypothesis that increased NAS levels may contribute to mood regulation. wikipedia.orghmdb.ca

In preclinical animal models, which are used to study human conditions like anxiety, the melatonergic system has been implicated in mood and anxiety disorders. frontiersin.orgscielo.br Melatonin and its precursors are being investigated for their potential in managing anxiety. mdpi.com Furthermore, N-acetylserotonin itself may have unique central effects, as it is found in brain areas where serotonin and melatonin are not, suggesting distinct roles in neurotransmission. caymanchem.com

Regarding cognitive functions, N-acetylserotonin (NAS) has been shown to bind to and activate the TrkB receptor, a key receptor for brain-derived neurotrophic factor (BDNF). nih.gov This activation may induce the proliferation of neural progenitor cells, which could elicit neurotrophic and antidepressant effects, and potentially impact cognitive processes. nih.gov Additionally, studies on melatonin's metabolites have found that N1-acetyl-5-methoxykynuramine (AMK), which is formed from melatonin, can facilitate long-term object memory in mice and rescue age-related memory impairments. nih.gov This suggests that the metabolic cascade initiated by N-acetylserotonin could have significant downstream effects on cognition. nih.gov Preclinical studies also suggest acetyl-L-carnitine, which shares an acetyl group like this compound, may improve cognitive function by enhancing mitochondrial function and dopamine (B1211576) signaling. lifeextension.com

The conversion of this compound to N-acetylserotonin (NAS) is critical for its effects on neuroplasticity. A significant finding is that NAS can potently activate the Tropomyosin receptor kinase B (TrkB), the main receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.govmedchemexpress.com This activation is notable because it occurs independently of BDNF itself. medchemexpress.com

The activation of TrkB is a cornerstone of synaptic plasticity, learning, and memory. openaccessjournals.comcpn.or.kr It triggers downstream signaling cascades that lead to enhanced synaptic efficacy, neurotransmitter release, and synaptic strengthening. openaccessjournals.com By activating TrkB, NAS can mimic the effects of BDNF, promoting processes that are vital for neuronal survival and the formation of new synaptic connections. nih.govmedchemexpress.com This mechanism suggests that this compound, via its conversion to NAS, can indirectly support synaptic plasticity and neuronal resilience. nih.gov

Role as a Prodrug in Biological Systems

This compound is considered a prodrug. pharmaffiliates.com This means it is an inactive or less active compound that is metabolized (i.e., converted) in the body into an active drug. The rationale for using a prodrug form, such as adding an acetoxy group, can include improving its ability to cross cellular barriers like the blood-brain barrier. pharmaffiliates.com

Studies on structurally similar compounds, such as 4-acetoxy-N,N-dialkyltryptamines, support this concept. Research has shown that O-acetylated tryptamines likely serve as prodrugs for their corresponding, more pharmacologically active, 4-hydroxytryptamine (B1209533) counterparts. acs.orgnih.govresearchgate.net

Upon administration, this compound undergoes hydrolysis in vivo, a chemical reaction where esterase enzymes cleave the acetyl group from the 5-position of the indole (B1671886) ring. This enzymatic conversion yields the primary active metabolite, N-acetylserotonin (NAS), also known as normelatonin. wikipedia.orgcaymanchem.com

This process is analogous to the in vivo deacetylation observed in other O-acetylated tryptamines. acs.orgnih.gov Once formed, N-acetylserotonin is a biologically active molecule in its own right, acting as an agonist at melatonin receptors and as a potent activator of the TrkB receptor. caymanchem.comnih.govmedchemexpress.com

Furthermore, N-acetylserotonin serves as the immediate metabolic precursor to melatonin (N-acetyl-5-methoxytryptamine). hmdb.ca The conversion of NAS to melatonin is catalyzed by the enzyme acetylserotonin O-methyltransferase (ASMT). wikipedia.orgnih.gov Therefore, the administration of this compound leads to the sequential formation of two active compounds: N-acetylserotonin and melatonin. This metabolic pathway is a key aspect of its pharmacological profile.

Pharmacokinetic Considerations for Blood-Brain Barrier Penetration

The ability of a therapeutic agent to be effective in the central nervous system (CNS) is fundamentally dependent on its capacity to cross the highly selective blood-brain barrier (BBB). The BBB is a complex and dynamic interface between the peripheral circulation and the CNS, meticulously regulating the passage of substances into the brain's microenvironment. For many potentially neuroactive compounds, the BBB represents a significant hurdle, limiting their therapeutic application. The physicochemical properties of a molecule, particularly its lipophilicity, molecular size, and the presence of specific functional groups, are critical determinants of its ability to permeate this barrier.

This compound can be conceptualized as a prodrug of N-acetylserotonin. A prodrug is an inactive or less active derivative of a drug molecule that is transformed into the active form within the body, a process often referred to as bioactivation. nih.gov This strategy is frequently employed to enhance the pharmacokinetic properties of a parent drug, such as its absorption, distribution, and ability to cross biological membranes like the BBB. alquds.edu In the case of this compound, the addition of an acetyl group to the 5-hydroxy position of N-acetylserotonin is a deliberate chemical modification aimed at increasing its lipophilicity.

Once this compound crosses the BBB, its therapeutic action is contingent upon its conversion back to the active parent compound, N-acetylserotonin. This bioactivation is catalyzed by esterase enzymes present in the brain tissue, which hydrolyze the ester bond of the acetoxy group, releasing N-acetylserotonin. oatext.commdpi.com The brain possesses a variety of non-specific esterases that can facilitate this conversion. oatext.com Studies on other acetylated tryptamines, such as psilocybin analogues, have shown that O-acetylation can lead to a decrease in in-vitro receptor potency, yet the in-vivo effects remain potent, suggesting efficient deacetylation within the body. nih.govacs.org This in-vivo bioactivation is a critical step for the prodrug strategy to be successful.

A comparative analysis of the physicochemical properties of this compound and its parent compound, N-acetylserotonin, highlights the rationale behind this prodrug approach.

Table 1: Comparative Physicochemical Properties

| Property | N-acetylserotonin | This compound |

|---|---|---|

| Molecular Weight ( g/mol ) | 218.25 | 260.29 sigmaaldrich.com |

| LogP (Predicted) | ~0.5 - 1.55 nih.govebi.ac.ukguidetopharmacology.org | Higher than N-acetylserotonin (inferred) |

| Polar Surface Area (Ų) | 65.12 foodb.ca | Lower than N-acetylserotonin (inferred) |

| Hydrogen Bond Donors | 3 foodb.ca | 2 (inferred) |

| Hydrogen Bond Acceptors | 2 foodb.ca | 3 (inferred) |

LogP is a measure of lipophilicity; a higher value indicates greater lipid solubility. The LogP for this compound is inferred to be higher due to the replacement of the polar hydroxyl group with the less polar acetate (B1210297) group. The polar surface area is expected to be lower for the same reason, which generally correlates with increased membrane permeability.

The lower predicted LogP and higher polar surface area of N-acetylserotonin suggest that it has a more limited capacity for passive diffusion across the BBB compared to more lipophilic molecules. nih.govebi.ac.ukguidetopharmacology.orgfoodb.ca By converting the hydroxyl group to an acetate ester, this compound is rendered more lipophilic, which is anticipated to facilitate its transit across the BBB. The subsequent hydrolysis by cerebral esterases would then "trap" the more polar and active N-acetylserotonin within the CNS, allowing it to exert its pharmacological effects. oatext.com

Preclinical Research and Investigational Therapeutic Potential of N Acetyl 5 Acetoxytryptamine

Neurodegenerative Disease Models and Mechanistic Insights

The potential application of N-Acetyl-5-acetoxytryptamine in neurodegenerative diseases stems from the neuroprotective properties of its active form, N-acetylserotonin (NAS). Oxidative stress and neuronal cell death are common pathological features in conditions like Alzheimer's and Parkinson's disease nih.gov.

Exploration in Alzheimer's Disease and Parkinson's Disease Pathogenesis

Research indicates that NAS can offer protection against neurotoxicity induced by β-amyloid, a key peptide in the formation of amyloid plaques in Alzheimer's disease researchgate.netsigmaaldrich.com. Studies using models of neurotoxicity relevant to both Alzheimer's and Parkinson's disease found that NAS can prevent the pathological opening of mitochondrial pores, a critical event in neurodegeneration scispace.com. Furthermore, in a rotenone-induced rat model of Parkinson's disease, a significant decrease in the levels of NAS was observed in the brain, suggesting a potential role for this molecule in the disease's pathophysiology mdpi.comnih.gov.

Neuroprotective Efficacy and Associated Mechanisms

The neuroprotective efficacy of NAS is well-documented in preclinical models and is largely attributed to its potent antioxidant activity, which has been reported to be 5 to 20 times stronger than that of melatonin (B1676174) wikipedia.orgnih.govhmdb.ca. NAS protects neurons against oxidative challenges and suppresses the activity of the pro-inflammatory transcription factor NF-kappaB nih.gov.

Key neuroprotective mechanisms of N-acetylserotonin include:

Direct Antioxidant Action: NAS is a powerful scavenger of free radicals and has been shown to inhibit lipid peroxidation, protecting cellular components from oxidative damage researchgate.netnih.gov.

Enhancement of Endogenous Antioxidant Systems: It boosts the levels of glutathione (B108866), a major endogenous antioxidant, and stimulates antioxidant enzymes like glutathione peroxidase nih.govnih.gov.

TrkB Receptor Activation: A significant mechanism for its neuroprotective and neurotrophic effects is the activation of the Tropomyosin receptor kinase B (TrkB). This activation occurs independently of Brain-Derived Neurotrophic Factor (BDNF), a usual ligand for this receptor, and promotes neuronal survival and plasticity nih.govnih.govpnas.org.

Nrf2 Pathway Activation: NAS activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the increased expression of several antioxidant enzymes, enhancing the cell's ability to combat oxidative stress nih.govmdpi.com.

Table 1: Neuroprotective Mechanisms of N-acetylserotonin (Active Metabolite of this compound)

| Mechanism | Observed Effect | Relevant Disease Model | Reference |

|---|---|---|---|

| Antioxidant Activity | Inhibited lipid peroxidation; scavenged free radicals; increased glutathione levels. | In vitro oxidative stress models, Alzheimer's models. | researchgate.netnih.govhmdb.ca |

| TrkB Receptor Activation | Activated TrkB independently of BDNF, promoting neuronal survival. | In vitro neuronal cell cultures, in vivo mouse models. | nih.govnih.govpnas.org |

| Anti-inflammatory Action | Suppressed the activity of the transcription factor NF-kappaB. | In vitro neuronal cell cultures. | nih.gov |

| Mitochondrial Protection | Prevented opening of mitochondrial permeability transition pores induced by neurotoxins. | Parkinson's and Alzheimer's disease neurotoxin models. | scispace.com |

| Nrf2 Pathway Activation | Increased nuclear translocation of Nrf2 and expression of antioxidant enzymes. | In vitro oxidative stress models. | nih.govmdpi.com |

Psychiatric and Neurological Disorder Models

The investigational utility of this compound extends to psychiatric and neurological disorders, again based on the actions of N-acetylserotonin.

Research in Depression and Anxiety Models

N-acetylserotonin has demonstrated significant antidepressant-like effects in established animal models of depression, such as the forced swim test and the tail suspension test nih.govpnas.org. This therapeutic potential is strongly linked to its ability to activate the TrkB receptor, a pathway also implicated in the action of conventional antidepressant medications pnas.orgresearchgate.net. In fact, some research suggests that the therapeutic benefits of certain antidepressants, like selective serotonin (B10506) reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs), may be partially mediated through an increase in endogenous NAS levels wikipedia.org.

In animal models of anxiety, high concentrations of N-acetylserotonin have been shown to produce anxiolytic (anxiety-inhibiting) effects mdpi.com. This action is thought to be mediated either through its interaction with melatonin receptors or via the activation of TrkB receptors mdpi.com.

Table 2: Preclinical Findings for N-acetylserotonin in Psychiatric Disorder Models

| Disorder Model | Animal Model / Test | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Depression | Forced Swim Test / Tail Suspension Test (Mice) | Decreased immobility time, indicating an antidepressant-like effect. | TrkB receptor activation. | nih.govpnas.org |

| Anxiety | Mouse models | High concentrations inhibited anxious behavior. | Activation of melatonin receptors or TrkB receptors. | mdpi.com |

Potential in Sleep-Wake Cycle Dysregulation

As the direct precursor to melatonin, N-acetylserotonin is a key player in the regulation of the sleep-wake cycle ontosight.ainih.gov. The synthesis and levels of NAS in the pineal gland exhibit a distinct circadian rhythm, with high levels during the night and low levels during the day nih.govpnas.orgresearchgate.net. This rhythm is fundamental for timing the nocturnal production of melatonin nih.gov.

Beyond its role as a precursor, NAS itself acts as an agonist at melatonin receptors (MT1, MT2, and MT3), suggesting it can directly influence the sleep-regulating pathways wikipedia.orgcaymanchem.com. Preclinical studies have also indicated that NAS can alleviate some of the negative consequences of sleep deprivation, such as deficits in the proliferation of neural progenitor cells nih.govpnas.org.

Cellular Stress Response and Redox Homeostasis Research

The ability of N-acetylserotonin to modulate cellular responses to stress, particularly oxidative stress, is a cornerstone of its therapeutic potential. Redox homeostasis is the critical balance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants.

NAS has been shown to be a superior antioxidant compared to melatonin in various experimental models nih.govnih.gov. It effectively reduces intracellular ROS levels, inhibits the damaging process of lipid peroxidation, and protects against oxidative stress-induced cell death researchgate.netnih.gov. A key part of its action is the upregulation of the cell's own antioxidant defenses. NAS achieves this by activating the Nrf2 signaling pathway, which controls the expression of numerous protective antioxidant enzymes nih.govmdpi.com. Additionally, by suppressing the transcription factor NF-kappaB, NAS can mitigate inflammatory responses associated with cellular stress nih.govsigmaaldrich.com.

Investigation of Antioxidant Properties in Cellular Systems

Comprehensive searches of publicly available scientific literature and databases did not yield specific studies investigating the antioxidant properties of this compound in cellular systems. While research has been conducted on structurally related compounds, such as N-acetyl-5-methoxytryptamine (melatonin), which is known for its antioxidant effects, no direct experimental data on the antioxidant capacity or mechanisms of this compound in a cellular context could be identified. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Anti-inflammatory Effects and Immune System Modulation

There is a notable absence of specific preclinical research focused on the anti-inflammatory effects and immune system modulation of this compound. Scientific literature searches did not reveal any studies that have directly assessed the impact of this compound on inflammatory pathways, cytokine production, or immune cell function. Although other tryptamine (B22526) derivatives have been investigated for their immunomodulatory and anti-inflammatory potential, specific data for this compound is not available. Consequently, no detailed findings or data tables concerning its anti-inflammatory properties can be presented.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Absorption and Distribution Studies in In Vivo Systems

No preclinical studies detailing the absorption and distribution of this compound in in vivo systems have been found in the available scientific literature. Key pharmacokinetic parameters such as bioavailability, plasma concentration levels, and tissue distribution following administration have not been publicly reported for this specific compound. As a result, it is not possible to provide a data table or a summary of research findings on its absorption and distribution characteristics.

Correlation of Exposure with Pharmacological Effects

Due to the lack of preclinical pharmacokinetic and pharmacodynamic studies on this compound, no data exists to establish a correlation between exposure to the compound and any potential pharmacological effects. The relationship between the concentration of this compound in the body and its biological activity remains uninvestigated in the public domain. Therefore, no information or data tables can be provided for this section.

Synthetic Methodologies and Chemical Derivatization of N Acetyl 5 Acetoxytryptamine for Research

Development of Efficient Synthesis Routes for N-Acetyl-5-acetoxytryptamine

Efficient and scalable synthesis routes are critical for the production of this compound for research purposes. Both multi-step and one-pot strategies have been explored to optimize yield, purity, and process efficiency.

Multi-step synthesis provides a controlled and stepwise approach to constructing this compound, allowing for the purification of intermediates and ensuring the final product's high purity. A common strategy involves the sequential acetylation of 5-hydroxytryptamine (serotonin). Due to the presence of two reactive sites (the C5-hydroxyl and the primary amine), protecting group chemistry is often employed to achieve regioselectivity.

One logical pathway begins with the N-acetylation of serotonin (B10506) to form N-acetylserotonin, followed by the O-acetylation of the 5-hydroxyl group.

N-Acetylation of Serotonin: Serotonin is reacted with an acetylating agent, such as acetic anhydride (B1165640), typically in a basic solvent like pyridine (B92270) or in the presence of a non-nucleophilic base, to yield N-acetylserotonin.

O-Acetylation of N-acetylserotonin: The resulting N-acetylserotonin is then treated with another equivalent of an acetylating agent under conditions suitable for ester formation to yield the final product, this compound.

An alternative, more controlled route involves protecting the amine, acetylating the hydroxyl group, and then deprotecting and acetylating the amine.

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | 5-Hydroxytryptamine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base | N-Boc-5-hydroxytryptamine | Protection of the primary amine to prevent diacetylation. |

| 2 | N-Boc-5-hydroxytryptamine | Acetic Anhydride, Pyridine | N-Boc-5-acetoxytryptamine | Selective acetylation of the 5-hydroxyl group. |

| 3 | N-Boc-5-acetoxytryptamine | Trifluoroacetic Acid (TFA) | 5-Acetoxytryptamine | Deprotection of the amine. |

| 4 | 5-Acetoxytryptamine | Acetic Anhydride, Base | This compound | Final acetylation of the primary amine. |

One-pot syntheses are designed to improve efficiency by reducing the number of workup and purification steps. researchgate.net For this compound, a one-pot approach could involve the direct diacetylation of serotonin using an excess of an acetylating agent. The primary challenge in such an approach is controlling the reaction to prevent side reactions, such as the potential for N,N-diacetylation under harsh conditions. A carefully controlled reaction, potentially using a catalyst and optimized temperature and reaction times, could favor the desired N,O-diacetylated product. For instance, treating 5-hydroxytryptamine with excess acetic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (4-DMAP) could facilitate both N- and O-acetylation in a single step. google.com

Chemo-Enzymatic and Biocatalytic Pathways for this compound Production

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. nih.gov This approach can offer milder reaction conditions and improved yields. For the production of this compound, enzymes such as N-acetyltransferases could be employed.

A potential chemo-enzymatic route could involve:

Chemical Synthesis of 5-Acetoxytryptamine: The intermediate, 5-acetoxytryptamine, is first synthesized using conventional chemical methods.

Enzymatic N-Acetylation: An arylalkylamine N-acetyltransferase (AANAT) enzyme, the same enzyme involved in the biosynthesis of melatonin (B1676174), could then be used to specifically catalyze the transfer of an acetyl group from acetyl-CoA to the primary amine of 5-acetoxytryptamine. nih.gov This step leverages the enzyme's high specificity to avoid O-acetylation and other side reactions.

Biocatalytic production using engineered microorganisms presents a sustainable alternative, although it is still in the exploratory stages for this specific compound. researchgate.net

Synthesis of Labeled this compound for Metabolic and Receptor Studies

Isotopically labeled compounds are indispensable tools for metabolic tracking, pharmacokinetic studies, and receptor binding assays. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The labeling is typically introduced by using an isotopically enriched reagent during the synthesis. For instance, using deuterated or ¹³C-labeled acetic anhydride in the final acetylation step(s) can introduce labels onto the N-acetyl or O-acetyl groups. sci-hub.se This strategy is efficient as it introduces the label late in the synthetic sequence.

| Isotope Label | Labeled Reagent | Potential Position of Label | Primary Research Application |

| Deuterium (²H) | Acetic anhydride-d₆ | N-acetyl and O-acetyl methyl groups | Mass spectrometry-based quantification; metabolic stability studies. |

| Carbon-13 (¹³C) | Acetic-1,2-¹³C₂ anhydride | N-acetyl and O-acetyl carbonyl and methyl carbons | Nuclear Magnetic Resonance (NMR) receptor binding studies; metabolic pathway analysis. |

| Nitrogen-15 (¹⁵N) | ¹⁵N-labeled 5-hydroxytryptamine | Indole (B1671886) nitrogen and/or side-chain nitrogen | Elucidation of metabolic fate and degradation pathways. |

Strategies for Novel this compound Analog Generation for SAR Exploration

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing new compounds with improved properties. nih.gov For this compound, novel analogs can be generated by systematically modifying different parts of the molecule.

Key strategies for analog generation include:

Modification of the 5-Acetoxy Group: The ester at the 5-position can be varied to explore the impact of sterics and electronics. This includes synthesizing analogs with different acyl groups (e.g., propionoxy, butyroxy, benzoyloxy) or replacing the ester with other functional groups like ethers or amides.

Alteration of the N-Acyl Chain: The N-acetyl group can be replaced with other acyl groups of varying lengths and sizes (e.g., N-propionyl, N-butyryl) to probe the binding pocket of target receptors or the requirements for enzymatic activity.

Substitution on the Indole Ring: Introducing substituents such as halogens, alkyl, or alkoxy groups at other positions on the indole scaffold (e.g., C2, C4, C6, C7) can influence the molecule's lipophilicity, electronic properties, and binding orientation.

Modification of the Ethylamine (B1201723) Side Chain: The length of the side chain can be altered, or it can be constrained within a cyclic system to explore the optimal conformation for biological activity.

| Molecular Region | Modification Strategy | Example of New Functional Group | Rationale for SAR Exploration |

| 5-Position | Varying the ester group | Propionoxy (-OCOC₂H₅) | To investigate the influence of steric bulk and lipophilicity on activity. |

| N-Acyl Group | Elongating the acyl chain | Propionyl (-COC₂H₅) | To determine the size constraints of the receptor's binding site for the N-acyl moiety. |

| Indole Core | Halogenation | 6-Fluoro or 6-Chloro | To modify electronic properties and potentially improve metabolic stability or binding affinity. |

| Ethylamine Side Chain | Chain homologation | 3-(Indolyl)propylamine backbone | To assess the importance of the distance between the indole ring and the amide nitrogen for biological function. |

Future Directions and Emerging Research Avenues for N Acetyl 5 Acetoxytryptamine

Integration with Systems Biology and Multi-Omics Approaches

To fully comprehend the biological significance of N-Acetyl-5-acetoxytryptamine, a shift from single-target analysis to a holistic, systems-level perspective is essential. Systems biology, combined with multi-omics technologies, offers a powerful framework for unraveling the complex interactions between this compound and biological systems. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the molecular changes induced by this compound. nih.gov

Future research could involve treating relevant cell lines or model organisms with this compound and subsequently applying a battery of omics analyses. For instance, transcriptomics (via RNA-seq) could identify genes whose expression is altered, while proteomics would reveal corresponding changes in protein levels. researchgate.net Metabolomics could then uncover shifts in metabolic pathways, providing a functional readout of the compound's activity. mdpi.com Integrating these datasets could reveal novel pathways and networks modulated by this compound, moving beyond a predefined hypothesis. nih.govmdpi.com This approach has the potential to identify unexpected therapeutic targets and biomarkers of the compound's activity. nih.gov

Table 1: Proposed Multi-Omics Workflow for this compound Research

| Omics Layer | Technology/Method | Potential Insights |

|---|---|---|

| Genomics | Whole Genome Sequencing | Identify genetic predispositions that influence response to the compound. |

| Transcriptomics | RNA-Sequencing | Profile changes in gene expression; identify signaling pathways affected. |

| Proteomics | Mass Spectrometry | Quantify changes in protein abundance and post-translational modifications. |

| Metabolomics | NMR, Mass Spectrometry | Characterize alterations in cellular metabolism and identify novel bioactive metabolites. |

| Integration | Pathway Analysis Software | Construct a holistic model of the compound's mechanism of action. |

Advanced Computational Chemistry and Molecular Modeling for Mechanism Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the molecular interactions of novel compounds. researchgate.net For this compound, these techniques can provide crucial insights into its potential binding partners and mechanisms of action at an atomic level.

Future computational studies should focus on molecular docking simulations to screen this compound against a wide array of known biological targets, particularly receptors and enzymes associated with other tryptamines like serotonin (B10506) and melatonin (B1676174). researchgate.net By predicting binding affinities and conformations, these studies can prioritize targets for experimental validation. Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of predicted compound-receptor complexes and to understand the dynamic changes that occur upon binding. This can reveal allosteric modulation sites or conformational changes essential for receptor activation or inhibition. Quantum mechanics (QM) calculations could also be used to determine the electronic properties of this compound, helping to explain its reactivity and interaction with biological targets.

Exploration of Polypharmacological Profiles and Synergistic Interactions

The concept of "one molecule, one target" is often an oversimplification. Many bioactive compounds exhibit polypharmacology, meaning they interact with multiple targets. Investigating the polypharmacological profile of this compound is a critical future direction. This involves screening the compound against diverse panels of receptors, ion channels, and enzymes to build a comprehensive interaction map.

Another layer of complexity and therapeutic potential lies in synergistic interactions. It is possible that this compound could work in concert with other endogenous molecules or exogenous drugs to produce an enhanced effect. For instance, studies on the related compounds melatonin and pinoline investigated their potential for synergistic antioxidant effects, although little evidence for such an interaction was found in that specific case. nih.govuthscsa.edu Future research should design experiments to test this compound in combination with other neuroactive compounds to identify potential additive or synergistic relationships, which could open doors for novel combination therapies.

Development of this compound as a Biochemical Probe for Novel Target Identification

Beyond its own potential therapeutic effects, this compound can be developed into a valuable tool for chemical biology. By modifying the molecule to create a biochemical probe, researchers can use it to "fish" for its binding partners in a cellular extract, a process known as affinity-based target identification.

This would involve synthesizing a derivative of this compound that incorporates a reactive group for covalent linkage to its targets or a tag (like biotin) for affinity purification. Once the compound is bound to its cellular targets, these protein complexes can be isolated and the identity of the binding partners determined using mass spectrometry. This unbiased approach is powerful for discovering entirely new targets and mechanisms of action that would not be predicted by computational or candidate-based approaches. mdpi.com Such a probe would be instrumental in validating computationally predicted targets and uncovering the full spectrum of the compound's interactions within the proteome.

Ethical and Regulatory Considerations in the Advancement of Tryptamine (B22526) Research

As with any psychoactive or potentially therapeutic compound, the advancement of research into this compound must be navigated with careful attention to ethical and regulatory landscapes. nih.gov Tryptamine research, particularly concerning compounds with potential central nervous system activity, faces significant scrutiny. researchgate.net

Ethical considerations must prioritize participant safety and informed consent in any future clinical studies. nih.govnih.gov Given the potential for subjective psychological effects with novel tryptamines, the informed consent process must be rigorous, ensuring participants fully understand the novelty of the compound and the potential for unknown effects. psychiatryonline.org Furthermore, ensuring equitable access to any eventual therapeutic applications and involving diverse communities in research are crucial ethical imperatives. psychiatryonline.orghhs.gov

Regulatory pathways for tryptamines are complex and vary globally. researchgate.net In the United States, many tryptamines are classified as Schedule I controlled substances, which imposes strict limitations on research. pharmamanufacturing.comnih.gov Researchers must engage with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) early in the development process. nih.gov Although regulatory agencies have shown more willingness to support research into compounds with therapeutic promise through expedited pathways, the legal and regulatory requirements remain a significant hurdle. pharmamanufacturing.comdlrcgroup.com Collaborative efforts between researchers, ethicists, regulatory bodies, and the public will be essential to ensure that the exploration of this compound and other novel tryptamines proceeds responsibly. dlrcgroup.com

Table 2: Key Regulatory and Ethical Checkpoints in Tryptamine Research

| Checkpoint | Key Consideration | Responsible Body/Party |

|---|---|---|

| Preclinical Research | Adherence to animal welfare guidelines; proper handling of controlled substances. | Institutional Animal Care and Use Committee (IACUC); DEA |

| Clinical Trial Design | Rigorous safety protocols; robust informed consent process; blinding challenges. psychiatryonline.org | Institutional Review Board (IRB); FDA |

| Participant Recruitment | Ensuring diversity and equity; avoiding coercion of vulnerable populations. hhs.govacrpnet.org | Researchers; IRB |

| Drug Approval | Navigating pathways for novel psychoactive substances; demonstrating safety and efficacy. | FDA; European Medicines Agency (EMA) nih.gov |

| Post-Market | Monitoring long-term effects; ensuring equitable patient access. | Regulatory Agencies; Healthcare Systems |

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing N-Acetyl-5-acetoxytryptamine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves acetylation of 5-hydroxytryptamine derivatives. Key steps include:

Alkylation/Acetylation : Use acetic anhydride or acetyl chloride in anhydrous conditions (e.g., THF or DCM) at 0–25°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Critical Parameters : Temperature control minimizes side reactions (e.g., over-acetylation). Catalysts like DMAP may enhance regioselectivity. Reaction progress is monitored via TLC or HPLC .

- Data Table :

| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Acetylation | Ac₂O, DMAP | DCM | 68 | ≥95% | |

| Alkylation | AcCl, Et₃N | THF | 72 | ≥99% |

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized for characterizing this compound?

- Guidelines :

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. Assign indole NH (~10 ppm) and acetyl methyl protons (~2.1 ppm). DFT-HF calculations aid in correlating experimental and theoretical spectra .

- FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). Compare with databases (e.g., NIST Chemistry WebBook) .

Q. What are the recommended storage conditions to preserve this compound stability?

- Protocol : Store at 2–8°C in amber vials under inert gas (N₂/Ar). For long-term stability (>5 years), lyophilize and store at -20°C. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can fluorometric assays be validated for quantifying trace levels of this compound in biological matrices?

- Workflow :

Sample Prep : Extract from homogenates using n-butanol after salt saturation. Centrifuge at 10,000×g for 15 min .

Assay Optimization : Excitation/Emission wavelengths: 280/340 nm. Validate linearity (R² >0.99) in 0.1–10 µM range.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.